Superior 5-HT1A Receptor Binding Affinity
Zalospirone exhibits higher binding affinity for the human 5-HT1A receptor than the prototypical azapirones buspirone, tandospirone, and gepirone. In radioligand competition assays using human recombinant 5-HT1A receptors, Zalospirone displayed a pKi of 8.1, corresponding to a Ki of approximately 7.9 nM [1]. This value compares favorably to reported Ki values for buspirone (9.3–29.5 nM, ), tandospirone (27 ± 5 nM, [2]), and gepirone (38 nM, [3]). The 3.5- to 4.8-fold higher affinity of Zalospirone relative to tandospirone and gepirone suggests that it may achieve greater receptor occupancy at lower concentrations, a critical parameter for in vitro and in vivo studies.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 7.9 nM (pKi 8.1) |
| Comparator Or Baseline | Buspirone: Ki 9.3–29.5 nM; Tandospirone: Ki 27 ± 5 nM; Gepirone: Ki 38 nM |
| Quantified Difference | 3.5- to 4.8-fold higher affinity vs. tandospirone/gepirone |
| Conditions | Human recombinant 5-HT1A receptor radioligand binding assays |
Why This Matters
Higher binding affinity allows for more potent receptor engagement, which can be decisive when selecting a tool compound for target validation or when optimizing dose-ranging studies in vivo.
- [1] Zalospirone. Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 58. View Source
- [2] Hamik A, et al. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990 Jul 15;28(2):99-109. doi: 10.1016/0006-3223(90)90627-e. View Source
- [3] Gepirone. RxReasoner Drug Information. Ki = 38 nM for 5HT1A. View Source
